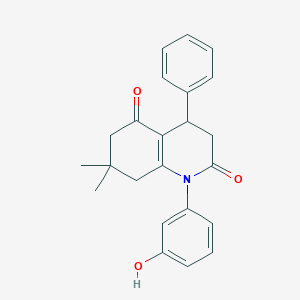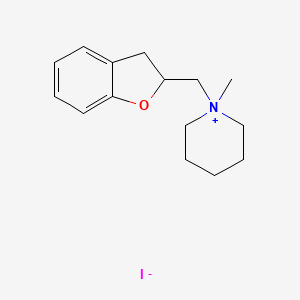
1-(2-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CFPT" and has been synthesized using different methods. CFPT has been shown to have unique biochemical and physiological effects, making it an interesting compound for future research.
Mecanismo De Acción
The mechanism of action of CFPT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. CFPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CFPT has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
CFPT has been shown to have unique biochemical and physiological effects. In vitro studies have shown that CFPT inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that CFPT reduces inflammation and pain in animal models of arthritis and colitis. CFPT has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high yields. CFPT has also been shown to have low toxicity and is well-tolerated in animal models. However, CFPT has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. CFPT also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CFPT. One area of research is the development of CFPT-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the development of CFPT-based materials for use in electronics and optoelectronics. Further studies are needed to fully understand the mechanism of action of CFPT and to identify any potential side effects or toxicity.
Métodos De Síntesis
CFPT can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-thiophene carboxaldehyde with hydrazine hydrate. Another method involves the reaction of 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-thiophene carboxaldehyde with 1,3-dimethylbarbituric acid in the presence of piperidine as a catalyst. Both methods result in the production of CFPT with high yields.
Aplicaciones Científicas De Investigación
CFPT has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CFPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, CFPT has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, CFPT has been shown to have potential applications in the development of organic light-emitting diodes and organic field-effect transistors.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2S/c20-15-4-1-2-5-17(15)23-18(19-6-3-11-24-19)12-16(22-23)13-7-9-14(21)10-8-13/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSITDHGBXRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)




![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

